4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted benzamide core, a nitro group, and a sulfonyl-linked pyrimidinyl moiety, making it a subject of interest for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by sulfonylation to attach the sulfonylphenyl group. The final step involves the coupling of the pyrimidinylamine to the sulfonyl group under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in DMF (dimethylformamide), potassium carbonate in acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Major Products
Reduction: 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitro groups are key to its binding affinity and specificity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-aminobenzamide: A reduced form of the original compound with an amine group instead of a nitro group.
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide: A structural isomer with the nitro group positioned differently.
4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-sulfamoylbenzamide: A derivative with a sulfamoyl group replacing the nitro group.
Uniqueness
The unique combination of a chloro, nitro, and sulfonyl-pyrimidinyl groups in 4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide provides distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and as a tool in biochemical research.
Properties
IUPAC Name |
4-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O5S/c1-11-8-9-20-18(21-11)23-30(28,29)14-5-3-13(4-6-14)22-17(25)15-7-2-12(19)10-16(15)24(26)27/h2-10H,1H3,(H,22,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOHTZWJQIMMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.